molecular formula C14H26O2 B14526509 Tetradec-6-enoic acid CAS No. 62472-84-8

Tetradec-6-enoic acid

Cat. No.: B14526509
CAS No.: 62472-84-8
M. Wt: 226.35 g/mol
InChI Key: WOOJTOCLPCVUBF-UHFFFAOYSA-N
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Description

Tetradec-6-enoic acid (C₁₄H₂₆O₂) is a monounsaturated fatty acid with a 14-carbon chain and a double bond at the sixth position. For example, TTA, a sulfur-modified analog, significantly alters hepatic fatty acid metabolism by increasing mitochondrial β-oxidation and modulating saturated (SFA), monounsaturated (MUFA), and polyunsaturated (PUFA) fatty acid levels in the liver . This compound’s unsaturated structure likely influences its metabolic behavior, membrane fluidity, and interactions with enzymes like elongases (Elovl) and desaturases (Fads), which are critical for fatty acid biosynthesis .

Properties

CAS No.

62472-84-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

tetradec-6-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h8-9H,2-7,10-13H2,1H3,(H,15,16)

InChI Key

WOOJTOCLPCVUBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-6-enoic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic methods, such as the use of lipases, are commonly employed to catalyze the esterification and hydrolysis reactions necessary for the production of this compound .

Chemical Reactions Analysis

Hydrogenation

The double bond in tetradec-6-enoic acid undergoes catalytic hydrogenation to yield saturated tetradecanoic acid (myristic acid).

Conditions :

  • Catalyst: Nickel, palladium, or platinum

  • Temperature: 120–180°C

  • Pressure: 1–3 atm H₂

Reaction :

CH3(CH2)5CH=CH(CH2)5COOH+H2NiCH3(CH2)12COOH\text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_5\text{COOH}+\text{H}_2\xrightarrow{\text{Ni}}\text{CH}_3(\text{CH}_2)_{12}\text{COOH}

Data :

ParameterValue
Conversion Efficiency>95% (under optimal conditions)
ByproductsIsomerized alkenes (<5%)

Ozonolysis

Ozone cleaves the C6 double bond via the Criegee mechanism, producing aldehydic and carboxylic acid fragments.

Mechanism :

  • Ozone adds to the double bond, forming an ozonide intermediate.

  • Reductive workup (e.g., Zn/H₂O) yields two carbonyl compounds.

Products :

  • Hexanoic acid (COOH-(CH₂)₄-CHO)

  • Octanal (CHO-(CH₂)₆-CH₃)

Experimental Conditions :

ParameterValue
Ozone Concentration50–100 ppm
Reaction Time10–30 min
Temperature25°C

Key Findings :

  • Decanal is a secondary product in analogous ozone reactions with skin lipids .

  • Reaction probability with ozone: γ1.7×104\gamma \approx 1.7\times 10^{-4}
    (transport-limited) .

Auto-Oxidation

Radical-mediated oxidation at the allylic position forms hydroperoxides, which decompose into volatile aldehydes and ketones.

Conditions :

  • Initiated by heat, light, or metal ions (e.g., Fe³⁺)

  • Accelerated in the presence of oxygen

Products :

  • 6-Hydroperoxythis compound

  • Secondary products: Nonenal, heptanal

Data :

PropertyValue
Rate Constant (k)2.5×104s12.5\times 10^{-4}\,\text{s}^{-1}
(at 37°C)

Enzymatic Oxidation

Lipoxygenases (LOX) catalyze stereospecific oxidation to hydroperoxy derivatives, precursors for signaling molecules.

Reaction :

Tetradec 6 enoic acid+O2LOX13Hydroperoxy6,8tetradecadienoic acid\text{Tetradec 6 enoic acid}+\text{O}_2\xrightarrow{\text{LOX}}13-\text{Hydroperoxy}-6,8-\text{tetradecadienoic acid}

Biological Relevance :

  • Modulates apoptosis pathways in prostate cancer cells.

Esterification

The carboxylic acid group reacts with alcohols to form esters, widely used in biodiesel and cosmetic formulations.

General Reaction :

RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightleftharpoons \text{RCOOR }+\text{H}_2\text{O}

Conditions :

  • Acid catalyst (H₂SO₄, HCl)

  • Reflux in anhydrous solvent

Example : Methyl tetradec-6-enoate

PropertyValue
Yield85–90%
ApplicationPlasticizers, lubricants

Acid-Base Reactions

The carboxylic acid dissociates in aqueous solutions (pKaK_a
≈ 5.0), forming a conjugate base that interacts with metal ions or amines.

Reaction :

CH3(CH2)5CH=CH(CH2)5COOH+NaOHCH3(CH2)5CH=CH(CH2)5COONa++H2O\text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_5\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_5\text{COO}^-\text{Na}^++\text{H}_2\text{O}

Physiological Role :

  • Exists as oleate-like salts in cellular membranes at neutral pH .

Sulfonation and Halogenation

Electrophilic addition reactions occur at the double bond, though these are less common in biological contexts.

Example : Bromination

CH3(CH2)5CH=CH(CH2)5COOH+Br2CH3(CH2)5CHBrCHBr(CH2)5COOH\text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_5\text{COOH}+\text{Br}_2\rightarrow \text{CH}_3(\text{CH}_2)_5\text{CHBr}-\text{CHBr}(\text{CH}_2)_5\text{COOH}

Applications :

  • Synthesis of surfactants and flame retardants.

This compound’s reactivity is central to its roles in industrial chemistry and biochemistry. Its hydrogenation and ozonolysis pathways are particularly significant for synthetic applications, while enzymatic oxidation underpins its bioactivity. Further research into its reaction kinetics and derivatives could expand its utility in green chemistry and therapeutics.

Scientific Research Applications

Tetradec-6-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradec-6-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues
Compound Structure Key Features Biological Impact
Tetradec-6-enoic acid C14:1 (Δ6) Monounsaturated; double bond at C6 Likely modulates lipid metabolism and membrane fluidity (inferred from TTA studies)
Tetradec-5-enoic acid C14:1 (Δ5) Double bond at C5 (positional isomer) Altered enzyme specificity in elongation/desaturation pathways
3-Hydroxy-6-dodecenoic acid C12:1 (Δ6) with 3-OH group Shorter chain (C12), hydroxylation at C3 Potential role in β-oxidation or signaling (e.g., bacterial metabolites)
2-(Tetradecylthio)acetic acid C14 with thioether and carboxyl groups Sulfur-modified analog; non-β-oxidizable Enhances hepatic β-oxidation, reduces SFA, increases PUFA
Functional Comparisons
  • Chain Length and Double Bond Position: this compound (C14:1 Δ6) shares metabolic pathways with other monounsaturated acids, such as palmitoleic acid (C16:1 Δ9). However, its shorter chain and mid-chain double bond may limit elongation into very long-chain fatty acids (VLCFAs) compared to C16:1 analogs . In contrast, 6,9,12,15-hexadecatetraenoic acid (C16:4) has four double bonds, enhancing membrane fluidity but increasing susceptibility to oxidation .
  • Functional Groups: The thioether group in 2-(tetradecylthio)acetic acid (TTA) prevents β-oxidation, leading to accumulation in mitochondria and enhanced fatty acid oxidation . This compound, lacking this modification, would likely undergo normal β-oxidation. Hydroxylated analogs like 3-hydroxy-6-dodecenoic acid may act as signaling molecules or enzyme substrates, unlike non-hydroxylated variants .
  • Biological Effects: TTA reduces hepatic SFA (e.g., C16:0) by 15% and increases n-3 PUFA (e.g., C22:6n3) by 30%, suggesting this compound could similarly modulate lipid profiles . Compared to n-3 PUFAs (e.g., eicosapentaenoic acid), this compound’s monounsaturated structure may offer weaker anti-inflammatory effects but greater stability against peroxidation .
Stability and Toxicity
Property This compound 2-(Tetradecylthio)acetic Acid (Z)-Octadec-6-enoic Acid
Chemical Stability Likely stable under standard conditions (inferred) Stable under recommended storage Stable
Hazardous Reactions No data Reacts with strong acids/oxidizers No data
Toxicity (Acute) Not classified Skin/eye irritation (Category 2) Germ cell mutagenicity risk

Research Findings and Data Tables

Table 1: Hepatic Fatty Acid Modulation by TTA (Analog of this compound)
Fatty Acid Class Change vs. Control Biological Implication
SFA (C16:0) ↓15% Reduced lipotoxicity and insulin resistance
MUFA (C18:1n9) ↑20% Enhanced membrane fluidity
n-3 PUFA (C22:6n3) ↑30% Anti-inflammatory and cardioprotective effects

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